molecular formula C22H22INO4 B12149040 3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-4-[(4-methylphenyl)carbonyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12149040
M. Wt: 491.3 g/mol
InChI Key: HWTXVPGEIXCBHG-CZIZESTLSA-N
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Description

3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes various functional groups such as hydroxyl, iodophenyl, methoxypropyl, and methylbenzoyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This can be achieved through hydroxylation reactions using oxidizing agents.

    Attachment of the Iodophenyl Group: This step typically involves iodination reactions using iodine or iodinating reagents.

    Addition of the Methoxypropyl Group: This can be done through alkylation reactions using methoxypropyl halides.

    Incorporation of the Methylbenzoyl Group: This step involves acylation reactions using methylbenzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

    Addition: The double bonds in the pyrrolidine ring can participate in addition reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

    Addition: Formation of saturated pyrrolidine derivatives.

Scientific Research Applications

3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, while the iodophenyl and methoxypropyl groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-5-(4-bromophenyl)-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-5-(4-chlorophenyl)-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
  • 3-hydroxy-5-(4-fluorophenyl)-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The presence of the iodophenyl group in 3-hydroxy-5-(4-iodophenyl)-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one makes it unique compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C22H22INO4

Molecular Weight

491.3 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H22INO4/c1-14-4-6-16(7-5-14)20(25)18-19(15-8-10-17(23)11-9-15)24(12-3-13-28-2)22(27)21(18)26/h4-11,19,25H,3,12-13H2,1-2H3/b20-18+

InChI Key

HWTXVPGEIXCBHG-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)I)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC=C(C=C3)I)O

Origin of Product

United States

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